7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1199783-02-2) is a bicyclic aromatic ketone of the 1-indanone class, characterized by a bromine atom at the 7-position and a hydroxyl group at the 5-position on the indane core. With a molecular formula of C₉H₇BrO₂ and a molecular weight of 227.05 g/mol , this compound is primarily utilized as a versatile synthetic intermediate.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 1199783-02-2
Cat. No. B3220623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one
CAS1199783-02-2
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=C(C=C2Br)O
InChIInChI=1S/C9H7BrO2/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4,11H,1-2H2
InChIKeyANKUGHCOBSLCDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1199783-02-2): A Core Scaffold for Substituted Indanone Synthesis and Biochemical Probe Development


7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1199783-02-2) is a bicyclic aromatic ketone of the 1-indanone class, characterized by a bromine atom at the 7-position and a hydroxyl group at the 5-position on the indane core [1]. With a molecular formula of C₉H₇BrO₂ and a molecular weight of 227.05 g/mol [1], this compound is primarily utilized as a versatile synthetic intermediate. Its structure enables diverse chemical transformations, including transition metal-catalyzed cross-couplings for the construction of more complex molecules, making it a valuable building block in medicinal chemistry and materials science research [2]. The compound is commercially available from multiple suppliers at a standard purity of 95% .

Procurement Considerations for 7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one: Why the 7-Bromo-5-Hydroxy Substitution Pattern is Non-Interchangeable


The specific 7-bromo-5-hydroxy substitution pattern on the 2,3-dihydro-1H-inden-1-one scaffold confers unique physicochemical and reactivity properties that preclude simple substitution with other halogenated or hydroxylated indanone analogs. The presence of a bromine atom at the 7-position provides a strategic handle for site-selective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are fundamental for diversifying the indanone core [1]. In contrast, analogs like 5-bromo-1-indanone (CAS 34598-49-7) lack the 5-hydroxy group, which alters the electron density of the aromatic ring and eliminates a key functional group for further derivatization or for establishing specific hydrogen-bonding interactions in a biological context [2]. Similarly, 5-hydroxy-1-indanone (CAS 3470-54-0) lacks the bromine atom, rendering it unsuitable for the aforementioned cross-coupling strategies. The specific placement of both substituents in 7-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one is therefore critical for executing planned synthetic routes and achieving desired molecular properties.

Quantitative Differentiation of 7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one: A Comparative Evidence Guide for Scientific Selection


Reactivity and Site-Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one contains an aryl bromide at the sterically accessible 7-position, making it a highly suitable substrate for Pd-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings. While specific kinetic data for this exact compound is not reported in the literature, its reactivity can be inferred from established trends in aryl bromide reactivity [1]. The bromine atom is significantly more reactive in oxidative addition with Pd(0) compared to the corresponding chloro- (e.g., 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one) or fluoro-analogs, enabling milder reaction conditions and higher yields in many cases [2]. Furthermore, the 5-hydroxy group can act as a directing group for C-H activation or be protected to ensure orthogonality during multi-step syntheses, a feature not present in non-hydroxylated analogs like 7-bromo-1-indanone.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Predicted Physicochemical and ADME Profile Differentiation via the Hydroxyl Group

The presence of the 5-hydroxy group on the indanone core provides a significant point of differentiation from non-hydroxylated analogs. Predicted properties indicate that this hydroxyl group markedly impacts key physicochemical parameters relevant to drug-likeness. Compared to 7-bromo-1-indanone (an analog lacking the 5-OH), 7-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one has a substantially lower predicted partition coefficient (LogP), indicating higher hydrophilicity and potentially better aqueous solubility. The predicted pKa for the phenolic proton is approximately 7.21, suggesting it is partially ionized at physiological pH . This can influence permeability, protein binding, and metabolic stability.

Medicinal Chemistry Drug Discovery ADME Physicochemical Properties

Utility in Generating Tyrosinase Inhibitors: A Class-Based Activity Comparison

The 2,3-dihydro-1H-inden-1-one scaffold, particularly when functionalized with a hydroxyl group, is a validated core for developing tyrosinase inhibitors. Research on closely related hydroxy-substituted 2,3-dihydro-1H-inden-1-one chalcone-like derivatives has demonstrated potent inhibitory activity against mushroom tyrosinase. The most active compounds in this series exhibited IC50 values of 12.3 μM and 8.2 μM, which are significantly lower (more potent) than the standard control, kojic acid (IC50: 27.5 μM) [1]. The presence of the 5-hydroxy group on the 7-bromo-substituted core provides a structural basis for designing potent inhibitors, as the hydroxyl group is often critical for binding to the enzyme's active site [1].

Biochemistry Enzymology Tyrosinase Inhibition Depigmentation

Purity Profile: A Procurement Benchmark

For research and development applications, the baseline purity of a chemical building block is a fundamental procurement consideration. 7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one is consistently offered by major chemical suppliers at a standard purity of 95% . This established commercial purity level provides a reliable benchmark for initial screening and synthetic work, reducing the uncertainty associated with lower-purity or non-standardized sources.

Chemical Procurement Quality Control Analytical Chemistry

High-Value Research Applications for 7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one


Synthesis of Diversified Indanone Libraries via Palladium-Catalyzed Cross-Coupling

This compound is an ideal starting material for generating libraries of 7-substituted-5-hydroxy-indanones using Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions [1]. The aryl bromide at the 7-position serves as a robust and selective handle for introducing a wide array of aryl, heteroaryl, or amine substituents, enabling rapid exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The hydroxyl group can be utilized orthogonally for O-alkylation or as a hydrogen-bond donor in biological target engagement.

Medicinal Chemistry: Core Scaffold for Tyrosinase Inhibitor Development

The 5-hydroxy-indanone core is a validated pharmacophore for tyrosinase inhibition [1]. 7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one provides a functionalized starting point for synthesizing and evaluating novel, potent tyrosinase inhibitors. The bromine atom allows for late-stage diversification to optimize potency and selectivity against tyrosinase and related enzymes, as demonstrated in studies of similar hydroxy-substituted indanone derivatives [1].

Synthesis of Advanced Materials and Ligands

The 1-indanone framework is a common motif in ligands for organometallic catalysis. The 7-bromo-5-hydroxy substitution pattern allows for the synthesis of custom ligands where the indanone core is functionalized with specific donor groups at the 7-position via cross-coupling [1]. The hydroxyl group offers an additional coordination site or can be modified to tune the ligand's electronic and steric properties for applications in homogeneous catalysis or materials science.

Development of Chemical Probes and Fluorescent Dyes

The conjugated ketone of the indanone core provides a foundation for building fluorescent probes or chromophores. The 7-bromo group is a strategic point for attaching reporter groups (e.g., via Sonogashira coupling to introduce an alkyne for click chemistry) or for extending the pi-conjugation system through cross-coupling [1]. The 5-hydroxy group can further modulate photophysical properties or provide a handle for bioconjugation.

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